An In-depth Technical Guide to (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid
An In-depth Technical Guide to (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid
This guide provides a comprehensive technical overview of (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid (CAS No. 1256358-61-8), a versatile building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, core applications, and analytical characterization, with an emphasis on the rationale behind established methodologies.
Introduction and Strategic Importance
(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid belongs to the class of organoboron compounds, which are fundamental pillars in contemporary organic synthesis.[1] The true value of this specific molecule lies in the unique combination of its functional groups. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is an indispensable tool for forming carbon-carbon bonds.[2][3][4] The phenyl ring provides a rigid scaffold, while the methoxyethoxymethyl (MEM-type) side chain introduces flexibility, polarity, and potential hydrogen bond accepting sites. This combination makes it a highly valuable intermediate in the synthesis of complex molecules, particularly in the development of pharmaceutical agents and advanced materials.[5][6][7]
The side chain, structurally similar to the well-known methoxymethyl (MOM) ether protecting group, offers enhanced solubility in a range of organic solvents and can influence the pharmacokinetic properties of final drug candidates.[8][9] Unlike many simple arylboronic acids, this substituent pattern allows for the introduction of a functionalized, flexible linker at the meta-position, providing medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is critical for its effective use and safe handling. The key characteristics of (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1256358-61-8 | [10][11] |
| Molecular Formula | C₁₀H₁₅BO₄ | [10][11] |
| Molecular Weight | 210.03 g/mol | [11] |
| Physical Form | Oil or solid | |
| Purity | Typically ≥96% | [11] |
| Storage Conditions | Inert atmosphere, 2-8°C | [11] |
| Signal Word | Warning | |
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Codes | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Handling and Storage Rationale: Boronic acids are generally more stable to air and moisture than many other organometallic reagents.[1][12] However, they can be susceptible to protodeboronation (loss of the B(OH)₂ group) under harsh conditions or slow degradation and oxidation over time.[13][14] Storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is a crucial, self-validating protocol to minimize degradation pathways, ensuring the reagent's integrity and reactivity for critical applications like Suzuki-Miyaura couplings.[11]
Synthesis Pathway: A Mechanistic Approach
The synthesis of arylboronic acids is a well-established process in organic chemistry.[5] A common and reliable method involves the reaction of an aryl-metal intermediate with a trialkyl borate ester, followed by acidic workup. This approach offers high yields and tolerates a wide range of functional groups.
The logical precursor for our target molecule is 1-bromo-3-((2-methoxyethoxy)methyl)benzene . The synthesis workflow is depicted below.
Caption: General synthesis workflow for the target boronic acid.
Detailed Synthesis Protocol
This protocol is a representative procedure adapted from standard methods for arylboronic acid synthesis.[5][15]
Materials:
-
1-bromo-3-((2-methoxyethoxy)methyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1-bromo-3-((2-methoxyethoxy)methyl)benzene (1.0 eq). Anhydrous THF is added to dissolve the starting material (concentration approx. 0.2-0.5 M).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Causality: This step performs a lithium-halogen exchange to generate a highly nucleophilic aryllithium intermediate. The extremely low temperature is critical to prevent side reactions, such as reaction with the solvent (THF) or undesired rearrangements.
-
-
Borylation: Triisopropyl borate (1.5 eq), a mild electrophile, is added dropwise, again maintaining the temperature below -70 °C.
-
Causality: The aryllithium attacks the electrophilic boron atom of the borate ester. Using an excess of the borate ester ensures complete consumption of the reactive aryllithium species. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity to form over-arylated "ate" complexes.
-
-
Quenching and Workup: After stirring for an additional 2 hours at -78 °C, the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by pouring it into 2 M HCl at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with water, then brine.
-
Causality: The acidic workup hydrolyzes the intermediate boronate ester to the final boronic acid and protonates any remaining base. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel if necessary.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is a cornerstone of modern drug discovery for its reliability, mild conditions, and exceptional functional group tolerance.[3][4]
The reaction facilitates the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki Coupling Protocol
Objective: To couple (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid with 4-bromoanisole.
Materials:
-
(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid (1.2 eq)
-
4-bromoanisole (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), aqueous solution (2.0 M, 3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: A vial is charged with 4-bromoanisole, (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid, Pd(OAc)₂, and SPhos.
-
Causality: SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition step, particularly with less reactive aryl chlorides or bromides.
-
-
Solvent and Base Addition: Dioxane and the aqueous K₃PO₄ solution are added. The vial is sealed and purged with nitrogen or argon.
-
Causality: A base is essential for the transmetalation step, where it facilitates the formation of a more reactive boronate species. The dioxane/water solvent system is effective at dissolving both the organic reagents and the inorganic base.
-
-
Reaction: The mixture is heated to 80-100 °C with vigorous stirring for 4-12 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Workup and Purification: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over MgSO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to yield the biaryl product.
Analytical Characterization and Quality Control
Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stability of the boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides structural confirmation. Expect aromatic proton signals in the δ 7.0-8.0 ppm range, characteristic signals for the -OCH₂CH₂O- and -OCH₃ groups (typically δ 3.0-4.5 ppm), and the benzylic -CH₂- protons. The boronic acid protons (-B(OH)₂) often appear as a broad singlet which may exchange with water in the solvent.
-
¹³C NMR: Confirms the carbon skeleton. The carbon atom attached to the boron (C-B bond) will have a characteristic chemical shift, often broad due to the quadrupolar nature of the boron atom.
-
¹¹B NMR: A definitive tool for boron-containing compounds. A trigonal planar boronic acid (sp² hybridized) typically shows a broad signal in the range of δ 28-34 ppm.[16][17] This confirms the presence and chemical environment of the boronic acid moiety.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for assessing purity.[18][19]
-
Methodology: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid.
-
Rationale: The acid modifier ensures that the boronic acid is protonated, leading to sharper, more reproducible peaks. This method can effectively separate the desired product from common impurities such as the corresponding phenol (from oxidation) or the deboronated arene (from protodeboronation).
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Journal of Chemical Education. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
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